

Application Notes and Protocols for GSK3368715 Hydrochloride

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Compound of Interest

Compound Name: GSK3368715 hydrochloride

Cat. No.: B10823057

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Introduction

GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that play a crucial role in cellular processes through the post-translational modification of proteins by arginine methylation.[1] Dysregulation of PRMT activity, particularly PRMT1, has been implicated in the pathogenesis of various cancers, making these enzymes attractive therapeutic targets.[1][2] GSK3368715 acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex.[1] This document provides detailed protocols for the experimental use of **GSK3368715 hydrochloride** in both in vitro and in vivo settings, summarizes its inhibitory activity, and illustrates its mechanism of action.

Quantitative Data Summary

The inhibitory activity of GSK3368715 against a panel of Type I PRMTs and its anti-tumor efficacy in various cancer models are summarized below.

Table 1: In Vitro Inhibitory Potency of GSK3368715

Target PRMT	IC50 (nM)
PRMT1	3.1[3][4]
PRMT3	48[3][4]
PRMT4	1148[3][4]
PRMT6	5.7[3][4]
PRMT8	1.7[3][4]

Table 2: In Vivo Anti-Tumor Activity of GSK3368715 Monotherapy in Xenograft Models

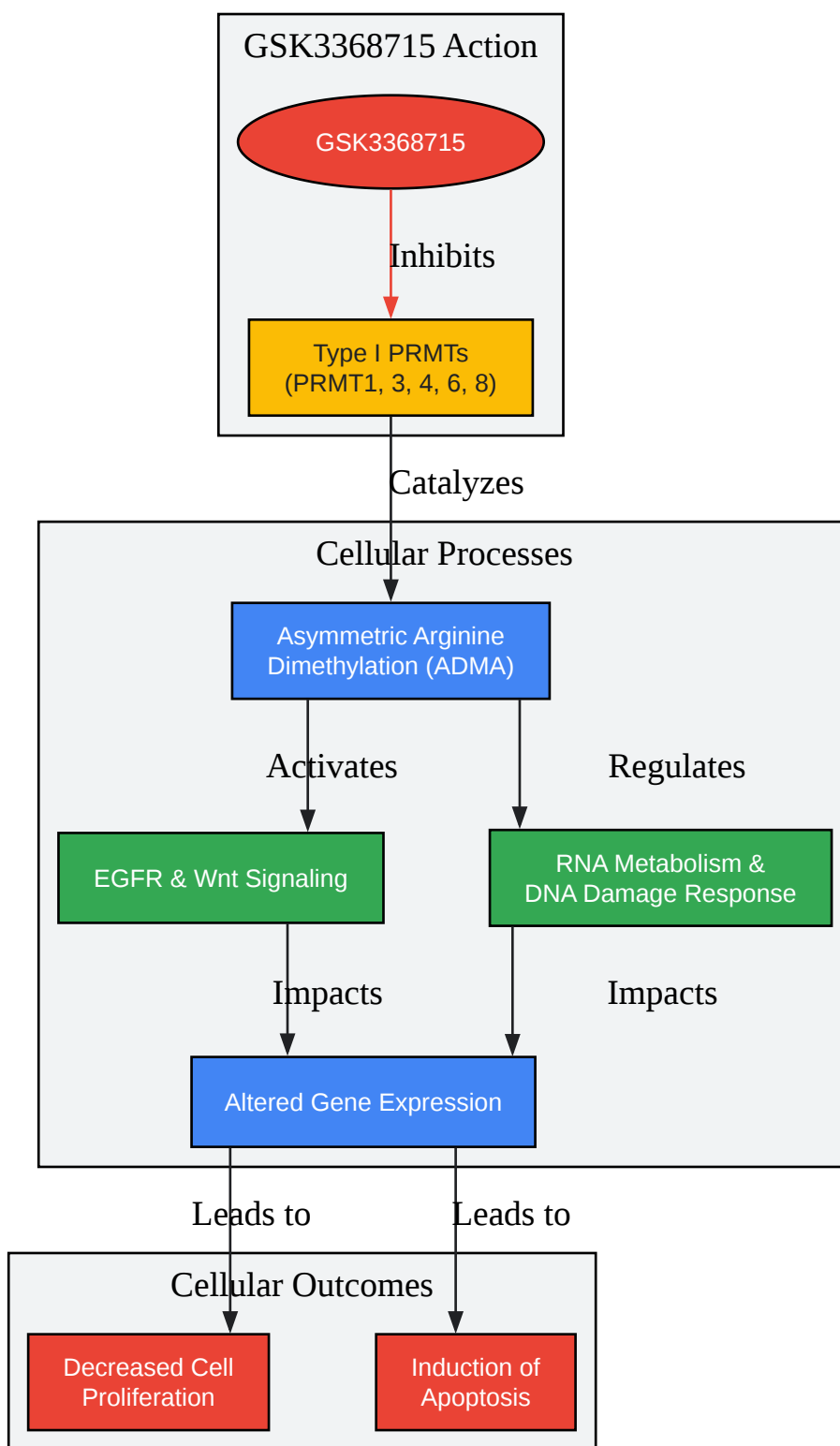
Cancer Model	Xenograft Type	Treatment and Dosage	Key Findings
Diffuse Large B-Cell Lymphoma (DLBCL)	Toledo	75 mg/kg, oral	Tumor regression[3][5]
Pancreatic Cancer	BxPC-3	150 mg/kg, oral	78% tumor growth inhibition[3][5]
Pancreatic Cancer	BxPC-3	300 mg/kg, oral	97% tumor growth inhibition[3][5]
Clear Cell Renal Carcinoma	ACHN	150 mg/kg, oral	98% tumor growth inhibition[5]
Triple-Negative Breast Cancer	MDA-MB-468	150 mg/kg, oral	85% tumor growth inhibition[5]
Pancreatic Adenocarcinoma	Patient-Derived	300 mg/kg, oral	>90% tumor growth inhibition in a subset of animals[3]

Signaling Pathway and Mechanism of Action

GSK3368715 primarily targets Type I PRMTs, which are responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This inhibition of arginine methylation leads to the modulation of critical downstream signaling pathways often

dysregulated in cancer, including the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1] Furthermore, PRMT1 inhibition impacts RNA metabolism and the DNA damage response.[1]

A key aspect of GSK3368715's mechanism is its synthetic lethality in the context of methylthioadenosine phosphorylase (MTAP) deletion.[6][7] MTAP-deficient cancer cells accumulate methylthioadenosine (MTA), an endogenous inhibitor of PRMT5 (a Type II PRMT). [6] The dual inhibition of Type I PRMTs by GSK3368715 and PRMT5 by MTA is selectively toxic to these cancer cells.[6][7]



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Caption: Mechanism of action of GSK3368715.

Experimental Protocols

In Vitro Protocols

1. Radiometric PRMT Inhibition Assay

This assay determines the IC₅₀ value of GSK3368715 against PRMT enzymes by measuring the transfer of a radiolabeled methyl group.

- Materials:
 - Specific PRMT enzyme (e.g., PRMT1)
 - Biotinylated histone peptide substrate (e.g., H4 peptide)
 - S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
 - Reaction buffer
 - **GSK3368715 hydrochloride**
 - DMSO (vehicle control)
 - Trichloroacetic acid (quenching solution)
 - Filter plate
 - Scintillation counter
- Procedure:
 - Reaction Mixture Preparation: Prepare a reaction mixture containing the PRMT enzyme, biotinylated histone peptide substrate, and [³H]-SAM in the reaction buffer.[1]
 - Inhibitor Addition: Add varying concentrations of GSK3368715 (solubilized in DMSO) or DMSO vehicle control to the reaction mixture.[1]
 - Incubation: Incubate the reaction mixtures at 30°C for a specified time to allow the methylation reaction to proceed.[1]

- Reaction Termination: Stop the reaction by adding a quenching solution like trichloroacetic acid.[1]
- Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. Quantify the amount of incorporated [³H]-methyl groups using a scintillation counter.[1]
- Data Analysis: Calculate the percentage of inhibition for each GSK3368715 concentration compared to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

2. Cell Viability (MTS/MTT) Assay

This colorimetric assay assesses the effect of GSK3368715 on the metabolic activity of cancer cells, which is an indicator of cell viability.

- Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - 96-well plates
 - **GSK3368715 hydrochloride**
 - DMSO
 - MTS or MTT reagent
 - Microplate reader
- Procedure:
 - Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
 - Compound Treatment: Prepare serial dilutions of GSK3368715 in complete medium. A typical concentration range to test is 0.1 nM to 10 μM.[6] Add the diluted compound or

DMSO vehicle control to the wells. Include wells with medium only for background control.

[6]

- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
[8]
- Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[6]
- Absorbance Reading: Measure the absorbance at 490 nm for MTS or after solubilizing formazan crystals for MTT using a microplate reader.[6]
- Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control wells (set as 100% viability), and plot the percentage of cell viability against the log of the GSK3368715 concentration to calculate the IC₅₀ value.[6]

3. Western Blotting for Arginine Methylation

This technique is used to detect changes in the levels of asymmetrically dimethylated arginine on substrate proteins following treatment with GSK3368715.

- Materials:
 - Cancer cell line
 - 6-well plates
 - **GSK3368715 hydrochloride**
 - DMSO
 - Ice-cold PBS
 - RIPA buffer with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and running buffer

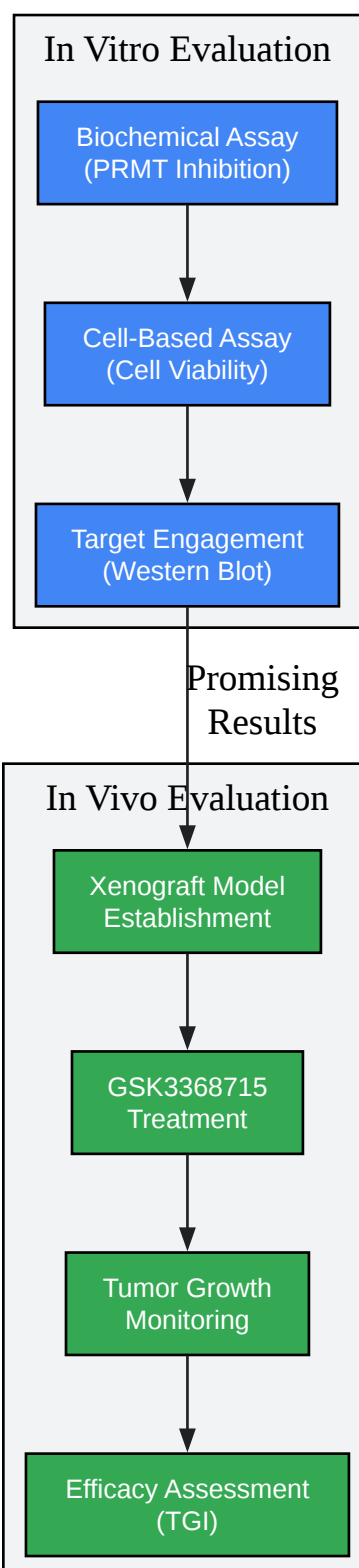
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-ADMA, anti-H4R3me2a, anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system
- Procedure:
 - Cell Treatment and Lysis: Seed cells in 6-well plates and treat with GSK3368715 (e.g., at the IC50 concentration) and vehicle control for 48-72 hours.[6] Wash cells with ice-cold PBS and lyse with RIPA buffer.[6]
 - Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
 - SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
 - Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.[8] Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
 - Detection: Add ECL substrate and visualize the protein bands using an imaging system.[6] Analyze the band intensities to determine the change in protein methylation.

In Vivo Protocol

Xenograft Tumor Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK3368715 in a mouse xenograft model.

- Materials:
 - Immunocompromised mice (e.g., nude or SCID)
 - Cancer cell line for implantation
 - **GSK3368715 hydrochloride**
 - Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9]
 - Calipers for tumor measurement
 - Animal balance
- Procedure:
 - Cell Implantation: Subcutaneously implant cancer cells into the flank of the mice.
 - Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Drug Administration: Administer GSK3368715 orally via gavage at the desired dosages (e.g., 75, 150, or 300 mg/kg) daily.[5] The control group receives the vehicle only.
 - Monitoring and Endpoints: Record tumor measurements and body weights regularly (e.g., twice a week).[5]
 - Study Termination: The study is terminated when tumors in the control group reach a specific size or after a predetermined duration.
 - Data Analysis: Calculate the final tumor volume and determine the tumor growth inhibition (TGI) relative to the vehicle-treated group.[5]



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Caption: Experimental workflow for GSK3368715 evaluation.

Clinical Trial Information

A Phase 1 clinical trial (NCT03666988) of GSK3368715 in patients with advanced solid tumors was initiated.[10][11] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the doses tested.[5][10] The best response observed was stable disease in 29% of patients.[5][10]

Conclusion

GSK3368715 is a potent inhibitor of Type I PRMTs with demonstrated anti-tumor activity in preclinical models. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action. While clinical development was halted, the compound remains a valuable tool for studying the role of arginine methylation in cancer biology.

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